Non-RGD, Cysteine-Thiol-Dependent Binding to Integrin β-Subunit vs. Cilengitide
ATN-161 binds to the β-subunit of integrins α5β1 and αvβ3 via a cysteine-thiol-dependent mechanism involving disulfide bond formation, with binding Kd values of 1.0 µM (α5β1) and 0.6 µM (αvβ3) . In contrast, Cilengitide is an RGD-mimetic cyclic pentapeptide that competitively occupies the RGD-binding pocket of αvβ3 with an IC₅₀ of 0.61 nM and α5β1 with an IC₅₀ of 14.9 nM . ATN-161's non-RGD binding mode at the synergy-region allosteric site means it does not compete with endogenous RGD-containing ligands, conferring a distinct pharmacological profile .
| Evidence Dimension | Binding mechanism and affinity for integrin targets |
|---|---|
| Target Compound Data | α5β1 Kd = 1.0 µM; αvβ3 Kd = 0.6 µM; non-RGD, cysteine-thiol-dependent disulfide bond formation |
| Comparator Or Baseline | Cilengitide: αvβ3 IC₅₀ = 0.61 nM; αvβ5 IC₅₀ = 8.4 nM; α5β1 IC₅₀ = 14.9 nM; RGD-mimetic competitive binding |
| Quantified Difference | ATN-161 binds via non-RGD allosteric mechanism (β-subunit) vs. Cilengitide's RGD-site competition; approximately 610- to 25-fold weaker binding affinity for αvβ3 and α5β1, respectively, but with fundamentally different binding site and non-competitive pharmacology |
| Conditions | ATN-161: Recombinant integrin protein binding assays (ProbeChem data); Cilengitide: MedChemExpress IC₅₀ data from isolated integrin binding assays |
Why This Matters
The non-RGD, non-competitive binding mechanism means ATN-161 does not interfere with physiological RGD-dependent integrin functions, potentially explaining its low toxicity profile observed in Phase I clinical trials, and makes it mechanistically complementary to RGD-based agents.
